2-amino-N-methyl-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a derivative of benzamide, characterized by the presence of an amino group, a nitro group, and a methyl group attached to the benzene ring. This compound is primarily used in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-amino-N-methyl-5-nitrobenzamide can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is considered green, rapid, mild, and highly efficient. The reaction typically involves the following steps:
Reactants: Benzoic acid derivatives and amines.
Catalyst: Diatomite earth@IL/ZrCl4.
Conditions: Ultrasonic irradiation.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The process may include:
Reactants: Carboxylic acids and amines.
Conditions: High temperature (above 180°C).
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed
Reduction: Formation of 2-amino-N-methyl-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-amino-N-methyl-5-nitrobenzamide has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-amino-N-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance . The compound’s effects are mediated through its binding to target proteins, disrupting their normal function and leading to the desired biological outcome.
Vergleich Mit ähnlichen Verbindungen
2-amino-N-methyl-5-nitrobenzamide can be compared with other similar compounds, such as:
2-amino-5-nitrobenzamide: Lacks the methyl group, which may affect its reactivity and biological activity.
2-methyl-N-(2-((2-methyl-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide: A more complex derivative with additional functional groups, potentially leading to different applications and properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a range of reactions, making it valuable for the synthesis of other compounds and the study of its biological activities.
Eigenschaften
Molekularformel |
C8H9N3O3 |
---|---|
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
2-amino-N-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C8H9N3O3/c1-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,9H2,1H3,(H,10,12) |
InChI-Schlüssel |
YXSONAQPOSKOKV-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.